2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

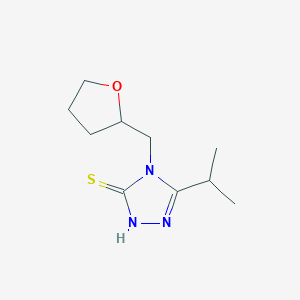

2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide, also known as BTFMA, is an important chemical compound in the field of organic synthesis. It is a versatile reagent that can be used in a variety of reactions, including amide formation, acylation, and alkylation. BTFMA is a valuable reagent that is used in the production of a wide range of compounds, including pharmaceuticals, pesticides, and fragrances. BTFMA has several unique properties that make it an attractive choice for synthetic chemists.

科学的研究の応用

Pharmacology

In pharmacology, 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is explored for its potential therapeutic applications. Its structural similarity to other furan derivatives, which are known for their diverse pharmacological activities, makes it a compound of interest for drug development and synthesis .

Material Science

This compound is valuable in material science research, particularly in the synthesis of polymers and coatings. Its bromine atom can act as a reactive site for further chemical modifications, leading to materials with unique properties such as increased durability or chemical resistance .

Environmental Science

Environmental scientists are interested in 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide for its potential use in environmental remediation. It could be used to synthesize compounds that help in the breakdown of pollutants or in the creation of environmentally friendly materials .

Analytical Chemistry

In analytical chemistry, this compound can be used as a standard or reagent in the development of analytical methods. Its well-defined structure and properties allow for its use in calibrating instruments or as a reactant in chemical assays .

Chemical Synthesis

2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide serves as a building block in organic synthesis. Its functional groups are reactive intermediates in the construction of more complex molecules, which is fundamental in synthetic chemistry research .

Life Science Research

In life sciences, this compound’s reactivity is harnessed in biochemical studies and molecular biology. It could be used to modify biomolecules or to study biological processes, contributing to our understanding of life at the molecular level .

作用機序

Target of Action

The primary target of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide is the LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in P. aeruginosa – QscR . These targets play a crucial role in bacterial communication and virulence.

Mode of Action

2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide acts as an active inhibitor of its targets . By binding to these receptors, it disrupts their normal function, thereby inhibiting the quorum sensing communication among bacteria and reducing their virulence .

Biochemical Pathways

Given its targets, it likely impacts thequorum sensing pathways in bacteria, which are responsible for coordinating group behaviors such as biofilm formation and virulence .

Result of Action

The molecular and cellular effects of 2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide’s action would be the disruption of bacterial communication and a reduction in virulence . This could potentially make bacterial infections less severe and easier to treat.

特性

IUPAC Name |

2-bromo-N-(oxolan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrNO2/c8-4-7(10)9-5-6-2-1-3-11-6/h6H,1-5H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGOUFILNKUDPR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30589555 |

Source

|

| Record name | 2-Bromo-N-[(oxolan-2-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-N-(tetrahydro-2-furanylmethyl)acetamide | |

CAS RN |

90271-69-5 |

Source

|

| Record name | 2-Bromo-N-[(oxolan-2-yl)methyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30589555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(5-amino-2-methoxy-4-propylphenoxy)ethyl]acetamide hydrochloride](/img/structure/B1341405.png)

![4-amino-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide hydrochloride](/img/structure/B1341406.png)

![4-[(2-Fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1341420.png)

![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide](/img/structure/B1341422.png)

![3-[(3-Fluorophenyl)amino]propanoic acid](/img/structure/B1341438.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine hydrochloride](/img/structure/B1341448.png)